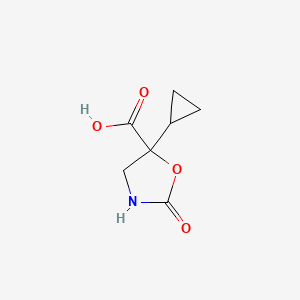![molecular formula C21H20N6O3 B2367925 [4-(6-Anilinopiridazin-3-il)piperazin-1-il]-(2-nitrofenil)metanona CAS No. 886895-66-5](/img/structure/B2367925.png)
[4-(6-Anilinopiridazin-3-il)piperazin-1-il]-(2-nitrofenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: is a complex organic compound that features a combination of pyridazine, piperazine, and nitrophenyl groups
Aplicaciones Científicas De Investigación
[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Aniline Group: Aniline is introduced to the pyridazine core via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the pyridazine core through a coupling reaction.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand used in coordination chemistry with similar applications.
Allicin: A compound derived from garlic with anti-inflammatory and antimicrobial properties.
Uniqueness
[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(17-8-4-5-9-18(17)27(29)30)26-14-12-25(13-15-26)20-11-10-19(23-24-20)22-16-6-2-1-3-7-16/h1-11H,12-15H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCJVAIWLTXMEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
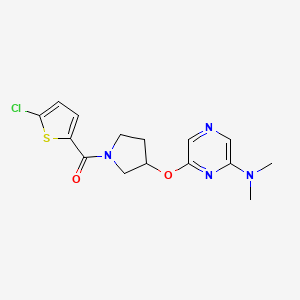
![2-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2367844.png)
![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2367848.png)
![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)
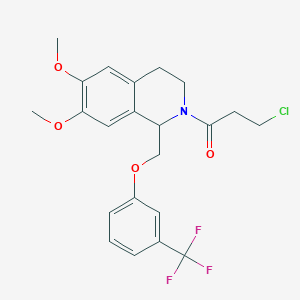
![N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2367851.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)
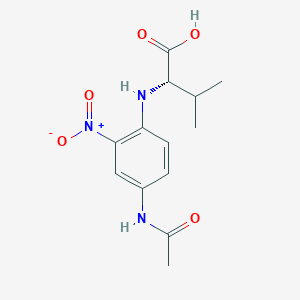
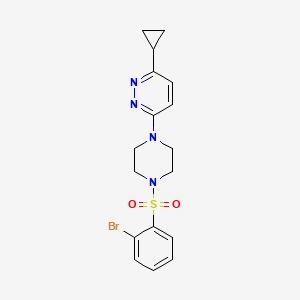
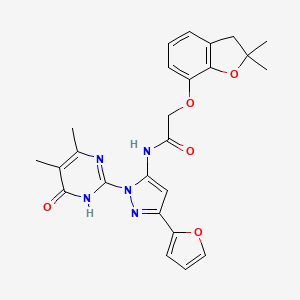
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2367861.png)
